

## A Comparative Dosimetry Analysis of 225Ac-PSMA-Trillium and Other PSMA-Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PSMA-trillium |           |
| Cat. No.:            | B15610312     | Get Quote |

#### For Immediate Release

This guide provides a comparative overview of the dosimetry of the novel targeted alpha therapy 225Ac-**PSMA-Trillium** with other established and investigational Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The information is intended for researchers, scientists, and drug development professionals involved in the field of oncology and nuclear medicine.

225Ac-**PSMA-Trillium** (BAY 3563254) is a next-generation PSMA-targeted alpha therapy currently in a Phase I clinical trial (NCT06217822).[1][2][3] It features a novel PSMA-targeting small molecule linked to a customized albumin-binding moiety, a design intended to enhance therapeutic efficacy and potentially reduce off-target toxicity, particularly in the salivary glands. [1][2] Preclinical data have demonstrated strong tumor growth inhibition in prostate cancer models, and results from a Phase 0 clinical imaging and dosimetry study have been presented. [1][2][4][5][6][7]

This comparison places the emerging data on 225Ac-**PSMA-Trillium** in the context of widely studied agents such as 177Lu-PSMA-617, 225Ac-PSMA-617, and 177Lu-PSMA-I&T.

## **Comparative Dosimetry Data**



The following tables summarize the available quantitative dosimetry data for key PSMA-targeted radiopharmaceuticals. It is important to note that direct comparative clinical trial data for 225Ac-**PSMA-Trillium** is not yet available in peer-reviewed literature. The values presented are derived from various studies and methodologies, which can introduce variability.

Table 1: Comparative Absorbed Doses in Organs at Risk and Tumors for PSMA-Targeted Alpha Therapies

| Radiopharmac<br>eutical | Kidneys<br>(Sv/MBq) | Salivary<br>Glands<br>(Sv/MBq) | Red Marrow<br>(Sv/MBq) | Lesions<br>(Sv/MBq)    |
|-------------------------|---------------------|--------------------------------|------------------------|------------------------|
| 225Ac-PSMA-<br>617      | 0.7[8][9]           | 2.3[8][9]                      | 0.05[8][9]             | Not uniformly reported |
| 225Ac-PSMA-<br>I&T      | 0.28 ± 0.14[10]     | Not reported                   | Not reported           | 0.22 ± 0.21[10]        |

Note: Doses for 225Ac agents are presented in Sievert (Sv) assuming a Relative Biological Effectiveness (RBE) of 5 for alpha particles, as commonly applied in the literature.[8][9]

Table 2: Comparative Absorbed Doses in Organs at Risk and Tumors for PSMA-Targeted Beta Therapies

| Radiophar<br>maceutical | Kidneys<br>(Gy/GBq)    | Salivary<br>Glands<br>(Parotid)<br>(Gy/GBq) | Red Marrow<br>(Gy/GBq) | Soft Tissue<br>Lesions<br>(Gy/GBq) | Bone<br>Lesions<br>(Gy/GBq) |
|-------------------------|------------------------|---------------------------------------------|------------------------|------------------------------------|-----------------------------|
| 177Lu-<br>PSMA-617      | 0.39 -<br>4.04[11][12] | 0.58 -<br>5.85[11][12]                      | 0.11 -<br>0.24[11][12] | 4.19[11][13]                       | 26.43<br>(Gy/cycle)[13]     |
| 177Lu-<br>PSMA-I&T      | 0.72 -<br>4.70[11][14] | 0.55 -<br>2.62[11][14]                      | 0.19[11]               | 2.94[11][13]                       | 27.78<br>(Gy/cycle)[13]     |

Note: Doses for 177Lu agents are presented in Gray (Gy).



### **Experimental Protocols**

The dosimetry data presented are typically acquired through standardized clinical protocols. While specific parameters may vary between studies, a generalized experimental workflow is outlined below.

# Generalized Experimental Protocol for Clinical Dosimetry of PSMA Radioligands

- 1. Patient Selection: Patients with metastatic castration-resistant prostate cancer (mCRPC) and confirmed PSMA-positive disease on screening PET/CT (e.g., using 68Ga-PSMA-11) are enrolled.[12][15] Key eligibility criteria often include adequate organ function (renal, hepatic, and hematologic).
- 2. Radiopharmaceutical Administration: A known activity of the therapeutic radiopharmaceutical (e.g., 7.4 GBq of 177Lu-PSMA-617) is administered intravenously.[16][17]
- 3. Imaging Acquisition: Serial whole-body planar scintigraphy and/or SPECT/CT imaging are performed at multiple time points post-injection to measure the biodistribution and clearance of the radiopharmaceutical.[12][16][17] Common imaging time points include 2-4 hours, 24 hours, 48 hours, and sometimes later time points up to 168 hours.[12][16][17]
- 4. Image Analysis and Quantification: Regions of interest (ROIs) are drawn on the images over tumors and critical organs (e.g., kidneys, salivary glands, liver, spleen).[12] The activity in these ROIs is quantified at each time point, and time-activity curves are generated.
- 5. Dosimetry Calculation: The time-activity curves are used to calculate the total number of radioactive decays in each source organ.[18] Dosimetry software, such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling), is then used to calculate the absorbed doses to target organs and tumors using the Medical Internal Radiation Dose (MIRD) formalism.[18] For alpha emitters like 225Ac, a Relative Biological Effectiveness (RBE) is often applied to the absorbed dose to account for the higher biological damage of alpha particles, resulting in an equivalent dose in Sieverts (Sv).[8][9]

### **Visualizations**

### **Experimental Workflow for PSMA Radioligand Dosimetry**





Click to download full resolution via product page

Caption: Generalized experimental workflow for clinical dosimetry of PSMA-targeted radiopharmaceuticals.



Check Availability & Pricing

## **Logical Framework for Comparative Dosimetry Assessment**



Click to download full resolution via product page

Caption: Logical framework for the comparative dosimetry assessment of PSMA-targeted agents.

### **Discussion and Future Outlook**

The dosimetry data for 225Ac-PSMA-617 highlights the potent, high-energy nature of alpha-particle therapy, which is reflected in the higher equivalent doses to both tumors and organs at risk compared to beta-emitters like 177Lu-PSMA-617 when administered at much lower activities.[19][20] A significant challenge with 225Ac-PSMA therapies has been managing toxicity, particularly xerostomia, due to high salivary gland uptake.[8][9][15]

The development of 225Ac-**PSMA-Trillium** with its albumin-binding moiety represents a strategic effort to modulate the pharmacokinetics of the radiopharmaceutical.[1][2][21] The goal is to potentially increase tumor uptake and retention while facilitating faster clearance from non-target tissues like the salivary glands, thereby improving the therapeutic index.

The ongoing Phase I trial of 225Ac-**PSMA-Trillium** will provide the first clinical data on its safety, tolerability, and dosimetry in patients with advanced metastatic castration-resistant prostate cancer.[1][2][4] These findings will be crucial in determining if this next-generation targeted alpha therapy can offer a superior efficacy and safety profile compared to existing PSMA-targeted radiopharmaceuticals. Researchers and clinicians eagerly await the publication of these results to better understand the potential of this promising new agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bayer.com [bayer.com]
- 2. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. Bayer Starts Phase I Trial of 225Ac-PSMA Targeted Therapy for Advanced Prostate Cancer [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Bayer Starts Phase I Study With Novel Targeted Radionuclide Therapy 225Ac-PSMA-Trillium in Advanced Metastatic Prostate Cancer - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. urotoday.com [urotoday.com]
- 9. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer Kairemo Annals of Translational Medicine [atm.amegroups.org]
- 10. Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. urotoday.com [urotoday.com]



- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 20. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- To cite this document: BenchChem. [A Comparative Dosimetry Analysis of 225Ac-PSMA-Trillium and Other PSMA-Targeted Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#comparative-dosimetry-of-225ac-psma-trillium-and-other-psma-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com